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molecular formula C11H12O2 B8282981 2-Vinylbenzaldehyde ethylene acetal

2-Vinylbenzaldehyde ethylene acetal

Cat. No. B8282981
M. Wt: 176.21 g/mol
InChI Key: KTHWGYGTFXLGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05883102

Procedure details

A mixture of 2-vinylbenzaldehyde (2.9 g, 22 mmol) and trimethylsilyl chloride (11 ml) in ethylene glycol (95 ml) was stirred for 16 h, diluted with saturated sodium bicarbonate solution, extracted with ether, dried over sodium sulphate and evaporated to afford a colourless oil (2.7 g), MS (+EI) 176 (M+), 1H NMR (CDCl3) 7.57 (1H, m), 7.53 (1H, dd, J1.5, 7.5 Hz), 7.36-7.30 (2H, m), 7.14 (1H, dd, J11, 17.4 Hz), 6.04 (1H, s) 5.69 (1H, dd, J1.3, 17.4 Hz), 5.34 (1H, dd, J1.3, 11.0 Hz), 4.18-4.04 (2H, m), 3.77-3.65 (2H, m).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6])=[CH2:2].C[Si](Cl)(C)C.[CH2:16](O)[CH2:17][OH:18]>C(=O)(O)[O-].[Na+]>[CH2:17]1[O:18][CH:5]([C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[CH:1]=[CH2:2])[O:6][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(=C)C1=C(C=O)C=CC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
95 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1COC(C2=C(C=CC=C2)C=C)O1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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